molecular formula C27H45Cl2NO2 B107878 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- CAS No. 15505-92-7

5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro-

Cat. No. B107878
CAS RN: 15505-92-7
M. Wt: 486.6 g/mol
InChI Key: KJNJTCUBWIYXDS-RUXQDQFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- is a steroidal compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- has potential applications in various fields, including drug discovery, chemical biology, and bioorganic chemistry. It has been extensively studied for its anticancer properties and has shown promising results in vitro. Additionally, it has been used as a probe to study the structure and function of proteins and enzymes.

Mechanism Of Action

The mechanism of action of 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- is not fully understood. However, it has been suggested that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit the activity of topoisomerases and DNA replication.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a valuable tool for studying the structure and function of proteins and enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro-. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and chemical biology. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in laboratory experiments.

Synthesis Methods

5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- is synthesized using a specific method that involves the reaction of cholestane with dichloromethane and nitric acid. This reaction results in the formation of 5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro- with a yield of approximately 80%.

properties

CAS RN

15505-92-7

Product Name

5alpha-Cholestane, 3beta,5-dichloro-6beta-nitro-

Molecular Formula

C27H45Cl2NO2

Molecular Weight

486.6 g/mol

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,5-dichloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C27H45Cl2NO2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(30(31)32)27(29)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1

InChI Key

KJNJTCUBWIYXDS-RUXQDQFYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)Cl)C)Cl)[N+](=O)[O-])C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)Cl)C)Cl)[N+](=O)[O-])C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)Cl)C)Cl)[N+](=O)[O-])C

Origin of Product

United States

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